molecular formula C9H14ClNO B6253480 2-amino-2-(4-methylphenyl)ethan-1-ol hydrochloride CAS No. 2250241-81-5

2-amino-2-(4-methylphenyl)ethan-1-ol hydrochloride

Cat. No.: B6253480
CAS No.: 2250241-81-5
M. Wt: 187.7
InChI Key:
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Description

2-Amino-2-(4-methylphenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C9H14ClNO. It is a derivative of phenylethanolamine, characterized by the presence of an amino group and a methyl-substituted phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(4-methylphenyl)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylacetophenone and ammonia.

    Reduction: The ketone group of 4-methylacetophenone is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol undergoes amination with ammonia or an amine source under catalytic hydrogenation conditions to introduce the amino group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further reduce the amino group to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-Amino-2-(4-methylphenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-amino-2-(4-methylphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-phenylethanol hydrochloride
  • 2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride
  • 2-Amino-2-(4-methoxyphenyl)ethan-1-ol hydrochloride

Uniqueness

2-Amino-2-(4-methylphenyl)ethan-1-ol hydrochloride is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

CAS No.

2250241-81-5

Molecular Formula

C9H14ClNO

Molecular Weight

187.7

Purity

95

Origin of Product

United States

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